Ethyl 2-(2-methylidenecyclohexyl)acetate

Description

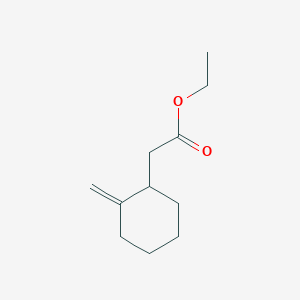

Ethyl 2-(2-methylidenecyclohexyl)acetate is an organic ester characterized by a cyclohexane ring substituted with a methylidene group (CH₂=C) at the 2-position, linked to an acetate group via an ethyl ester moiety. The methylidene group introduces electron-rich alkene functionality, enhancing reactivity in cycloaddition or alkylation reactions compared to saturated analogs .

Properties

CAS No. |

53544-45-9 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

ethyl 2-(2-methylidenecyclohexyl)acetate |

InChI |

InChI=1S/C11H18O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h10H,2-8H2,1H3 |

InChI Key |

RHOOZRFFRFNOEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCCCC1=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 2-(2-methylidenecyclohexyl)acetate

*Similarity scores derived from structural comparisons using cheminformatics tools (e.g., Tanimoto index), where applicable.

Key Observations:

Functional Group Impact: The methylidene group in the target compound distinguishes it from oxo (C=O) or hydroxy (OH) analogs. This group increases electron density, making it reactive in [4+2] cycloadditions or electrophilic additions. In contrast, oxo-substituted derivatives (e.g., Methyl 2-(2-oxocyclohexyl)acetate) are more polar and serve as ketone precursors for Grignard or nucleophilic reactions. Amino-substituted analogs (e.g., Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride) exhibit basicity and hydrogen-bonding capacity, favoring pharmaceutical applications.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

- Boiling Point/Solubility : Esters with cyclohexyl groups typically have higher boiling points than aliphatic esters due to increased molecular weight and van der Waals interactions. For example, Ethyl 2-ethoxyethyl acetate (CAS 111-15-9) has a boiling point of 156°C, while methyl cyclohexyl analogs may exceed 200°C.

- Polarity : The methylidene group reduces polarity compared to oxo or hydroxy analogs, impacting chromatographic retention times (e.g., in GC-MS or HPLC analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.